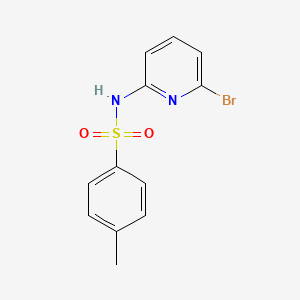
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a brominated pyridine ring and a methylbenzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and safety requirements. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(6-Bromo-2-pyridyl)thiourea
- 6-Bromo-2-pyridinecarboxaldehyde
- N-(6-Bromo-2-pyridinyl)-3-oxobutanamide
Uniqueness
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide is unique due to its specific combination of a brominated pyridine ring and a methylbenzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H11BrN2O2S |
|---|---|
分子量 |
327.20 g/mol |
IUPAC名 |
N-(6-bromopyridin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-5-7-10(8-6-9)18(16,17)15-12-4-2-3-11(13)14-12/h2-8H,1H3,(H,14,15) |
InChIキー |
CASHPSFTYNYJJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


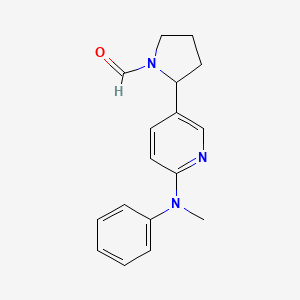

![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
![3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059821.png)
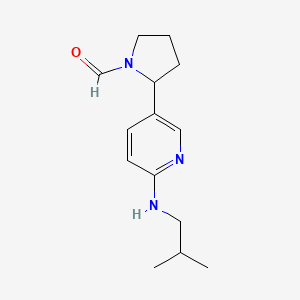
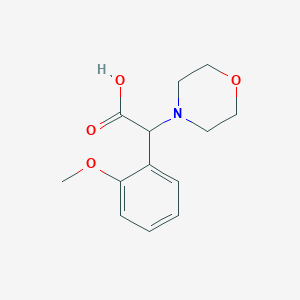
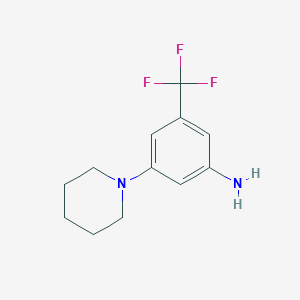
![7-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B15059852.png)
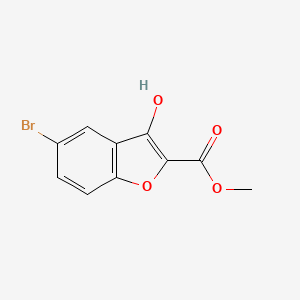
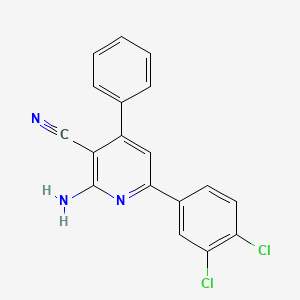
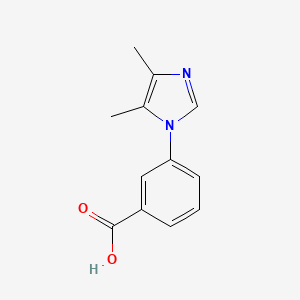
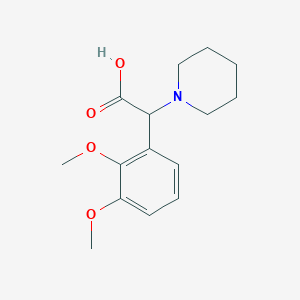
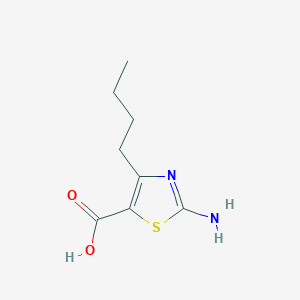
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
